molecular formula C6H6ClNO3S B6201834 1-methyl-6-oxo-1,6-dihydropyridine-3-sulfonyl chloride CAS No. 1492029-20-5

1-methyl-6-oxo-1,6-dihydropyridine-3-sulfonyl chloride

Cat. No.: B6201834
CAS No.: 1492029-20-5
M. Wt: 207.6
InChI Key:
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Description

1-Methyl-6-oxo-1,6-dihydropyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C6H6ClNO3S. It is a derivative of pyridine, characterized by the presence of a sulfonyl chloride group at the 3-position and a methyl group at the 1-position.

Preparation Methods

The synthesis of 1-methyl-6-oxo-1,6-dihydropyridine-3-sulfonyl chloride typically involves the reaction of 1-methyl-6-oxo-1,6-dihydropyridine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to optimize yield and purity .

Chemical Reactions Analysis

1-Methyl-6-oxo-1,6-dihydropyridine-3-sulfonyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Methyl-6-oxo-1,6-dihydropyridine-3-sulfonyl chloride has several scientific research applications:

    Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is explored for its potential as a building block in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: It is used in studies related to enzyme inhibition and protein modification.

Mechanism of Action

The mechanism of action of 1-methyl-6-oxo-1,6-dihydropyridine-3-sulfonyl chloride involves its interaction with nucleophilic sites on target molecules. The sulfonyl chloride group is highly reactive and can form covalent bonds with amino groups in proteins, leading to the inhibition of enzyme activity or modification of protein function. This reactivity makes it a valuable tool in biochemical research.

Properties

CAS No.

1492029-20-5

Molecular Formula

C6H6ClNO3S

Molecular Weight

207.6

Purity

95

Origin of Product

United States

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